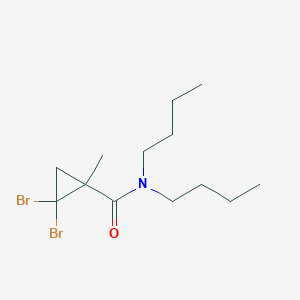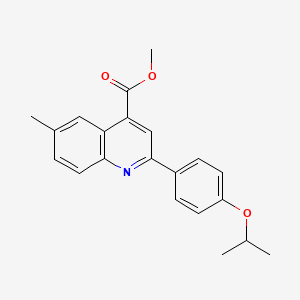![molecular formula C15H13ClINOS B6077015 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide, also known as CI-994, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. CI-994 belongs to the class of histone deacetylase inhibitors (HDACi), which are compounds that can modulate gene expression by inhibiting the activity of HDAC enzymes.
Mecanismo De Acción
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDAC inhibitors like 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can modulate gene expression by increasing histone acetylation levels. In addition to histones, HDAC enzymes also target non-histone proteins, including transcription factors and signaling molecules, and HDAC inhibitors can also affect their activity.
Biochemical and physiological effects:
In addition to its effects on gene expression, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to affect various biochemical and physiological processes. For example, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response. 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can also affect the levels of various signaling molecules, including cytokines and growth factors, which can further modulate its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide is its relatively low toxicity compared to other HDAC inhibitors. 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide is its poor solubility in water, which can limit its bioavailability and efficacy. This issue can be addressed by formulating 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide as a prodrug or using alternative delivery methods, such as nanoparticles or liposomes.
Direcciones Futuras
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide. First, more studies are needed to elucidate the molecular mechanisms underlying its biological effects. Second, clinical trials are needed to evaluate the safety and efficacy of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide in humans. Third, the potential applications of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide in other diseases, such as autoimmune disorders and infectious diseases, should be explored. Fourth, the development of new formulations or delivery methods for 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide could enhance its bioavailability and efficacy. Finally, the identification of biomarkers that can predict the response to 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide could improve patient selection and treatment outcomes.
Métodos De Síntesis
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can be synthesized by reacting 2-chlorobenzyl mercaptan with 4-iodoaniline in the presence of sodium hydride and acetic acid to form 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide. The reaction is typically carried out under reflux conditions, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications in cancer and neurodegenerative disorders. In cancer, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth in animal models. In neurodegenerative disorders, 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-14-4-2-1-3-11(14)9-20-10-15(19)18-13-7-5-12(17)6-8-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASFRPEEBLREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)


![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)